Cas no 2034457-30-0 (1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine)

1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(2-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole
- 2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazole
- 1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
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- Inchi: 1S/C12H13FN4S/c13-10-3-1-2-4-11(10)16-5-7-17(8-6-16)12-15-14-9-18-12/h1-4,9H,5-8H2
- InChI Key: WWDFLZDFGVJIKS-UHFFFAOYSA-N
- SMILES: S1C=NN=C1N1CCN(C2C=CC=CC=2F)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 273
- XLogP3: 2.5
- Topological Polar Surface Area: 60.5
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6541-3901-10μmol |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6541-3901-30mg |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6541-3901-20mg |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6541-3901-2mg |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6541-3901-1mg |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6541-3901-4mg |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6541-3901-40mg |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6541-3901-50mg |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6541-3901-2μmol |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6541-3901-5μmol |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine |
2034457-30-0 | 5μmol |
$94.5 | 2023-09-08 |
1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine Related Literature
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1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
Professional Introduction to Compound with CAS No. 2034457-30-0 and Product Name: 1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
The compound with the CAS number 2034457-30-0 and the product name 1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activity, making it a subject of considerable interest in medicinal chemistry research. The structural features of this molecule, particularly the combination of a fluorophenyl group and a 1,3,4-thiadiazole moiety linked to a piperazine ring, contribute to its unique pharmacological profile.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their ability to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. The presence of the fluorophenyl group in this compound is particularly noteworthy, as fluorine atoms can significantly influence the electronic and steric properties of a molecule. This modification often leads to improved bioavailability and reduced susceptibility to enzymatic degradation, which are critical factors in the development of novel therapeutics.
The 1,3,4-thiadiazole ring is another key structural element that contributes to the biological activity of this compound. Thiadiazole derivatives are well-documented for their diverse pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern in this compound's thiadiazole moiety likely plays a crucial role in modulating its interaction with biological targets. This has led researchers to explore its potential as a lead compound for further development in therapeutic applications.
The piperazine ring is a common pharmacophore found in many active pharmaceutical ingredients (APIs) due to its ability to form hydrogen bonds and its favorable solubility profile. In this compound, the piperazine nitrogen is connected to the thiadiazole ring, creating a rigid structure that may enhance binding affinity to biological targets. The overall architecture of 1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine suggests that it may interact with proteins or enzymes in ways that could elicit therapeutic effects.
Current research in medicinal chemistry increasingly emphasizes the use of computational methods and high-throughput screening (HTS) to identify novel bioactive compounds. The structural features of this compound make it an attractive candidate for virtual screening campaigns aimed at discovering new drugs. Additionally, synthetic chemists have been exploring efficient synthetic routes to produce derivatives of this molecule with modified substituents. These efforts aim to optimize its pharmacological properties while maintaining or enhancing its biological activity.
One particularly exciting area of research involves the exploration of this compound's potential as an inhibitor of kinases or other enzyme targets implicated in diseases such as cancer and inflammatory disorders. The combination of a fluorinated aromatic group and a thiadiazole ring provides multiple sites for interaction with biological targets, which could lead to potent and selective inhibition. Preliminary computational studies have suggested that this compound may bind effectively to the active sites of certain kinases, potentially disrupting signaling pathways that contribute to disease progression.
Another line of investigation focuses on the compound's potential as an antagonist or agonist for neurotransmitter receptors. The piperazine moiety is known to interact with various receptor types, including serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and neuroprotection. By modulating these receptors, compounds like 1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine could have therapeutic applications in conditions such as depression or neurodegenerative diseases. Further studies are needed to elucidate its exact mechanism of action at these receptor sites.
The synthesis and characterization of this compound have also provided valuable insights into synthetic methodologies for constructing complex heterocyclic systems. Researchers have developed novel synthetic strategies that allow for efficient introduction of fluorine atoms into aromatic rings while maintaining regioselectivity. These advancements not only facilitate the production of this specific compound but also contribute to broader efforts in developing scalable synthetic routes for fluorinated pharmaceuticals.
In conclusion,1-(2-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine, identified by CAS number 2034457-30-0, represents a promising candidate for further development in pharmaceutical research. Its unique structural features—combining a fluorophenyl group with a 1,3,4-thiadiazole moiety linked to a piperazine ring—make it an attractive molecule for exploring new therapeutic applications. Ongoing research aims to fully elucidate its biological activity and develop it into novel therapeutics for various diseases. As synthetic chemistry continues to evolve and computational methods become more sophisticated,this compound will undoubtedly remain at the forefront of medicinal chemistry investigations.
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